molecular formula C10H6N2O B11913692 Furo[3,4-b]quinoxaline CAS No. 269-71-6

Furo[3,4-b]quinoxaline

Cat. No.: B11913692
CAS No.: 269-71-6
M. Wt: 170.17 g/mol
InChI Key: NTXBSHWBLIQXIJ-UHFFFAOYSA-N
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Description

Furo[3,4-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a fused ring system consisting of a furan ring and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,4-b]quinoxaline can be achieved through several methods. One common approach involves the condensation of substituted 9,10-phenanthroquinone with 3,4-diaminofurazan under acidic conditions . Another method includes the reaction of 5,6-difluorobenzofuroxane with ethyl acetoacetate in the presence of triethylamine, followed by subsequent transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free catalysis has been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Furo[3,4-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Quinoxaline-1,4-dioxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated furoquinoxaline derivatives.

Comparison with Similar Compounds

Uniqueness: Furo[3,4-b]quinoxaline is unique due to its specific ring fusion pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe .

Properties

CAS No.

269-71-6

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

furo[3,4-b]quinoxaline

InChI

InChI=1S/C10H6N2O/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-6H

InChI Key

NTXBSHWBLIQXIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=COC=C3N=C2C=C1

Origin of Product

United States

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